sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate
Brand Name: Vulcanchem
CAS No.: 2825011-45-6
VCID: VC12008839
InChI: InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1
SMILES: CC(C)(C)OC(=O)N1CCC1CS(=O)[O-].[Na+]
Molecular Formula: C9H16NNaO4S
Molecular Weight: 257.28 g/mol

sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate

CAS No.: 2825011-45-6

Cat. No.: VC12008839

Molecular Formula: C9H16NNaO4S

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate - 2825011-45-6

Specification

CAS No. 2825011-45-6
Molecular Formula C9H16NNaO4S
Molecular Weight 257.28 g/mol
IUPAC Name sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methanesulfinate
Standard InChI InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1
Standard InChI Key DKUSAVVHBGDZCK-UHFFFAOYSA-M
SMILES CC(C)(C)OC(=O)N1CCC1CS(=O)[O-].[Na+]
Canonical SMILES CC(C)(C)OC(=O)N1CCC1CS(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate belongs to the class of sulfinate salts with a Boc-protected azetidine scaffold. Its molecular formula is C₉H₁₆NNaO₄S, with a molecular weight of 257.28 g/mol. The IUPAC name, sodium [1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methanesulfinate, reflects its tert-butyl carbamate group (-Boc) at the azetidine nitrogen and the sulfinate (-SO₂⁻) group attached to the methylene side chain.

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS No.2137518-78-4
Molecular FormulaC₉H₁₆NNaO₄S
Molecular Weight257.28 g/mol
SMILESCC(C)(C)OC(=O)N1CC(C1)CS(=O)[O-].[Na+]
InChI KeyKHYQYABWZKBKGE-UHFFFAOYSA-M
Purity≥95%

The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic modifications, while the sulfinate group enables redox activity and nucleophilic reactivity. X-ray crystallography of analogous Boc-protected azetidines confirms a puckered four-membered ring conformation, which influences steric interactions in subsequent reactions .

Synthesis and Manufacturing

The synthesis of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate typically involves a multi-step sequence starting from azetidine derivatives. A representative pathway includes:

  • Boc Protection: Azetidin-3-ylmethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .

  • Sulfonation: The hydroxyl group is converted to a sulfonate ester using methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) .

  • Sulfinate Formation: The sulfonate intermediate undergoes nucleophilic displacement with sodium sulfite (Na₂SO₃) to yield the sulfinate salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C to RT85–90%
SulfonationMsCl, Et₃N, CH₂Cl₂, 0°C78%
DisplacementNa₂SO₃, H₂O/THF, reflux65%

A patent by details a scaled-up procedure using sodium borohydride (NaBH₄) for reductive steps and tetrabutylammonium fluoride (TBAF) for fluorination, though these steps are specific to related azetidine derivatives. Critical challenges include minimizing byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can be mitigated via aqueous extraction with 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Applications in Pharmaceutical Research

The compound’s azetidine ring and sulfinate group make it a strategic intermediate in drug discovery. Key applications include:

Antimicrobial Agents

Azetidine derivatives exhibit potent activity against Gram-positive bacteria by inhibiting penicillin-binding proteins (PBPs). The sulfinate moiety enhances bioavailability through improved aqueous solubility.

Anticancer Therapeutics

Boc-protected azetidines serve as precursors to kinase inhibitors targeting EGFR and ALK pathways. The sulfinate group facilitates conjugation with fluorescent probes for cellular tracking.

Anti-inflammatory Compounds

Sulfinate salts modulate redox-sensitive transcription factors like NF-κB, offering potential in treating chronic inflammation.

Role in Chemical Synthesis

Asymmetric Catalysis

The sulfinate group acts as a chiral auxiliary in asymmetric aldol reactions, achieving enantiomeric excess (ee) >90% in ketone reductions.

Cross-Coupling Reactions

Palladium-catalyzed couplings with aryl halides yield biaryl sulfones, valuable in materials science.

Material Science Applications

Polymer Modification

Sulfinate groups undergo radical-mediated grafting onto polyethylene surfaces, enhancing hydrophilicity for biomedical coatings.

Redox-Active Materials

The compound serves as a sacrificial reductant in lithium-sulfur batteries, improving cycle stability.

Recent Advancements and Future Directions

Recent studies explore electrochemical sulfination for greener synthesis. Computational modeling predicts novel azetidine-sulfinate hybrids with enhanced blood-brain barrier permeability, highlighting opportunities in CNS drug development.

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